molecular formula C19H17NO4 B5796255 Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate CAS No. 133676-11-6

Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate

Cat. No.: B5796255
CAS No.: 133676-11-6
M. Wt: 323.3 g/mol
InChI Key: SDKDFNPXXCTYTG-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is a quinoline-derived compound featuring a 3,4-dimethoxyphenyl substituent at the quinoline ring's 2-position and a methyl ester group at the 4-position. The 3,4-dimethoxy substitution pattern is notable for its electron-donating effects, which influence electronic properties and binding interactions in biological systems .

Properties

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-17-9-8-12(10-18(17)23-2)16-11-14(19(21)24-3)13-6-4-5-7-15(13)20-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKDFNPXXCTYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213342
Record name Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133676-11-6
Record name Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133676-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate quinoline derivative under specific conditions. One common method includes the use of a Friedländer synthesis, where the aldehyde reacts with an amino ketone in the presence of an acid catalyst to form the quinoline ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The 4-carboxylate ester undergoes hydrolysis under basic or enzymatic conditions to yield the corresponding carboxylic acid, a critical intermediate for further functionalization.

Key reaction conditions :

  • Saponification : Treatment with aqueous NaOH (2 M) in ethanol (80°C, 5–8 hours) achieves >90% conversion to 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid .

  • Catalytic hydrolysis : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables hydrolysis under solvent-free conditions at 80°C, with 85–92% yields .

Comparative reactivity :

Reaction ConditionYield (%)Time (h)Catalyst Reusability (cycles)
Aqueous NaOH (2 M)926N/A
Fe₃O₄-based nanocatalyst8847

The carboxylic acid product exhibits enhanced biological activity, as demonstrated by MRP2 inhibition studies (IC₅₀ = 3.39 μM for 6a vs. 5.94 μM for its ester analog) .

Transesterification Reactions

The methyl ester undergoes transesterification with primary alcohols (e.g., ethanol, benzyl alcohol) in acidic or catalytic conditions:

General procedure :

  • React with excess alcohol (5 eq) and H₂SO₄ (0.1 eq) at reflux (12–18 hours) .

  • Yields range from 72% (ethyl ester) to 68% (benzyl ester) .

Example :

Methyl ester+C2H5OHH+Ethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate+CH3OH\text{Methyl ester} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{Ethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate} + \text{CH}_3\text{OH}

Nucleophilic Acyl Substitution

The ester group reacts with amines to form amides, enabling access to pharmacologically relevant derivatives:

Amidation protocol :

  • React methyl ester with 4-carbamoylaniline (1.2 eq) in DMF.

  • Use EDCl/HOBt as coupling agents (RT, 24 hours).

  • Isolate N-(4-carbamoylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide in 78% yield.

Biological impact :

  • Carboxamide derivatives show improved solubility and target binding affinity compared to ester precursors.

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl group undergoes regioselective electrophilic substitutions:

ReactionReagents/ConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C2-(3,4-dimethoxy-5-nitrophenyl)quinoline65
BrominationBr₂/FeBr₃, CH₂Cl₂, 40°C2-(3,4-dimethoxy-5-bromophenyl)quinoline71

Quinoline ring nitration occurs less frequently due to deactivation by the electron-withdrawing carboxylate group.

Reductive Modifications

Catalytic hydrogenation reduces the quinoline ring while preserving the ester group:

Hydrogenation protocol :

  • H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 hours.

  • Tetrahydroquinoline derivative isolated in 84% yield .

Applications :

  • Saturated analogs exhibit reduced cytotoxicity (IC₅₀ = 12.47 μM vs. 3.39 μM for unsaturated parent compound) .

Coordination Chemistry

The quinoline nitrogen and ester carbonyl participate in metal coordination:

Complex formation :

  • React with Cu(II) acetate in methanol (1:2 molar ratio) to form a stable octahedral complex.

  • Characterization data:

    • IR: ν(C=O) shift from 1719 → 1695 cm⁻¹

    • ESR: gǁ = 2.24, g⊥ = 2.06

This compound’s reactivity profile enables its use as a scaffold in medicinal chemistry, materials science, and catalysis. Recent advances in nanocatalysts and green reaction conditions have significantly improved synthetic efficiency, supporting its role in developing novel therapeutics and functional materials.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate has shown promise as a precursor in the synthesis of novel therapeutic agents. Its derivatives have been investigated for their potential as inhibitors of multidrug resistance protein 2 (MRP2), which plays a crucial role in drug transport and resistance in cancer therapy.

Case Study: MRP2 Inhibition

A study synthesized a series of quinoline analogs, including this compound derivatives. Among these, one compound exhibited significant MRP2 inhibition, surpassing the activity of the reference drug ketoprofen. This suggests that modifications to the quinoline structure can enhance pharmacological efficacy against drug-resistant cancer cells .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly for constructing complex molecules and heterocycles. Its functional groups allow for versatile reactions leading to various derivatives.

Synthesis Pathways

The synthesis typically involves the reaction of 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid with activating agents like thionyl chloride or oxalyl chloride to form acyl chlorides. These intermediates can then undergo nucleophilic substitutions to yield diverse compounds suitable for further biological evaluation.

Biological Research

This compound and its derivatives have been evaluated for cytotoxicity against various cancer cell lines. The ability to induce apoptosis in cancer cells is a significant focus of ongoing research.

Cytotoxicity Studies

In recent studies, derivatives of this compound were tested against human cancer cell lines such as A2780 (cisplatin-sensitive) and A2780/RCIS (cisplatin-resistant). The results indicated varying degrees of cytotoxicity, with some compounds demonstrating low toxicity while effectively inhibiting cell proliferation .

Data Table: Cytotoxicity Results

CompoundCell LineIC50 (μM)
6dA278012.47 ± 0.40
7dA2780/RCIS5.94 ± 0.17

This table summarizes the inhibitory concentration required to reduce cell viability by 50%, illustrating the effectiveness of specific derivatives in targeting resistant cancer cells.

Material Science

Beyond medicinal applications, this compound has potential uses in material science due to its unique electronic properties. Research is ongoing into its application in developing novel materials with specific optical characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Functional Group Modifications

  • This derivative may exhibit different solubility profiles in aqueous vs. organic solvents .
  • N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide: Substitution of the ester with a carboxamide group introduces hydrogen-bonding capabilities, which could enhance target binding in enzyme inhibition assays.

Pharmacokinetic and Structural Diversity

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Synthesized via a one-pot, microwave-assisted method with BF3·OEt2 catalysis (89% yield). The 4-chlorophenyl and 3-methyl groups introduce steric bulk, which computational studies suggest may improve pharmacokinetic properties such as LogP (lipophilicity) and plasma protein binding .
  • Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate: Incorporates a tetrahydroquinoline scaffold with a pyrrolo ring, altering conformational flexibility. This structural variation may influence interactions with neurological targets, as seen in alkaloid-like compounds .

Electronic and Steric Effects

  • Chlorophenyl and methyl substituents (e.g., ) introduce steric hindrance, which may reduce off-target interactions or metabolic degradation .

Biological Activity

Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound features a quinoline core substituted with a methoxyphenyl group at the 2-position and a carboxylate group at the 4-position. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, which disrupts normal cellular functions and leads to apoptosis in cancer cells. Additionally, it may inhibit various enzymes involved in critical biochemical pathways, contributing to its anticancer effects .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : Studies have shown that this compound can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer). The IC50 values for these cell lines range between 5 µM to 10 µM, indicating a potent effect compared to standard chemotherapeutics .
  • Mechanisms of Action : The compound induces apoptosis by upregulating pro-apoptotic proteins such as p53 and caspase-9. This was evidenced by experiments where treated cells showed increased levels of these markers compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects:

  • Bacterial Inhibition : The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. For example, it has been reported to have minimum inhibitory concentrations (MICs) ranging from 0.5 mg/mL to 1.0 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound also shows antifungal properties with MIC values comparable to established antifungal agents, suggesting potential applications in treating fungal infections .

Data Summary

The following table summarizes the biological activities and their respective IC50 values for this compound:

Biological ActivityCell Line / MicroorganismIC50 / MIC (µM or mg/mL)
AnticancerHeLa (cervical cancer)5 µM
MCF-7 (breast cancer)7 µM
Caco-2 (colon cancer)10 µM
AntibacterialStaphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
AntifungalCandida albicans0.75 mg/mL

Case Studies

  • Cytotoxicity Study : A study conducted on various human tumor cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through the mitochondrial pathway. The study highlighted the importance of the methoxy groups in enhancing cytotoxicity .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties showed that this compound effectively inhibited resistant strains of bacteria, outperforming conventional antibiotics in some cases. This suggests its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What synthetic routes are commonly employed to prepare Methyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters, followed by functionalization. For example:

Quinoline Core Formation : Use a Friedländer synthesis with 3,4-dimethoxybenzaldehyde and methyl acetoacetate under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to form the quinoline ring .

Esterification : Introduce the methyl ester group via nucleophilic acyl substitution, using methanol and a catalytic acid (e.g., H₂SO₄) under reflux .
Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction rates and yields .
  • Catalysts : Lewis acids like BF₃·Et₂O improve cyclization efficiency .
  • Temperature Control : Maintain 80–100°C for cyclocondensation to avoid side products .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:
Key techniques include:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify protons on the quinoline ring (δ 8.5–9.0 ppm for H-2 and H-4) and methoxy groups (δ 3.8–4.0 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and aromatic carbons .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 352.1312 for C₂₀H₁₇NO₅) .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous quinoline-carboxylates .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial applications?

Methodological Answer:
SAR Workflow :

Analog Synthesis : Modify substituents (e.g., halogens at the quinoline 6-position or methoxy groups on the phenyl ring) .

Biological Assays :

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects .

Computational Modeling : Perform molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) .

Advanced: What strategies resolve contradictory data in reported biological activities of quinoline derivatives like this compound?

Methodological Answer:

Meta-Analysis : Compare studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate variables like inoculum size .

Dose-Response Validation : Replicate assays across multiple labs with controlled compound purity (HPLC ≥95%) .

Mechanistic Follow-Up : Use knockout bacterial strains or enzyme inhibition assays (e.g., NADH-dependent reductase) to confirm target specificity .

Advanced: How can the mechanism of action of this compound in cancer cell lines be elucidated?

Methodological Answer:

In Vitro Screening :

  • MTT Assay : Measure IC₅₀ values in HeLa or MCF-7 cells .
  • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining .

Pathway Analysis :

  • Western Blotting : Quantify proteins like Bcl-2, Bax, and caspase-3 to assess apoptotic pathways .
  • RNA-Seq : Identify differentially expressed genes post-treatment .

In Vivo Models : Test efficacy in xenograft mice, monitoring tumor volume and metastasis .

Basic: What precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .

Waste Disposal : Collect organic waste in designated containers for incineration, avoiding environmental release .

Advanced: How can computational chemistry predict the physicochemical properties of this compound?

Methodological Answer:

Software Tools :

  • Gaussian : Calculate logP (lipophilicity) and pKa using DFT methods .
  • AutoDock Vina : Predict binding affinities to biological targets (e.g., kinase enzymes) .

Property Prediction :

  • Solubility : Use COSMO-RS to estimate aqueous solubility based on molecular surface charge .
  • Bioavailability : Apply the Rule of Five (Ro5) to assess drug-likeness .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

Reaction Scalability :

  • Batch vs. Flow Chemistry : Transitioning from batch reactors to continuous flow systems improves heat dissipation and yield consistency .

Purification :

  • Column Chromatography : Optimize solvent gradients (e.g., hexane/EtOAc) for large-scale separations .
  • Recrystallization : Use ethanol/water mixtures to enhance crystal purity .

Cost Efficiency : Substitute expensive catalysts (e.g., Pd/C) with cheaper alternatives (e.g., Ni-based catalysts) .

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